molecular formula C19H26N4O3S B11239533 N-(tert-butyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

N-(tert-butyl)-2-(2-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B11239533
M. Wt: 390.5 g/mol
InChI Key: ARWQTTCLLOVLQK-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-(2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE: is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpyrimidinyl moiety, and a methoxy-substituted dihydropyridinone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-(2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The initial step involves the synthesis of the 4,6-dimethylpyrimidine-2-thiol. This can be achieved through the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium hydrosulfide.

    Attachment of the Pyrimidine Moiety: The 4,6-dimethylpyrimidine-2-thiol is then reacted with a suitable alkylating agent to introduce the sulfanyl group.

    Formation of the Dihydropyridinone Ring: The next step involves the synthesis of the 5-methoxy-4-oxo-1,4-dihydropyridin-1-yl moiety. This can be achieved through a cyclization reaction involving appropriate precursors.

    Final Coupling Reaction: The final step involves the coupling of the pyrimidine and dihydropyridinone moieties with the tert-butyl group to form the target compound.

Industrial Production Methods

Industrial production of N-TERT-BUTYL-2-(2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-TERT-BUTYL-2-(2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-(2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-TERT-BUTYL-2-(2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE
  • N-TERT-BUTYL-2-(2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE

Uniqueness

The uniqueness of N-TERT-BUTYL-2-(2-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)ACETAMIDE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H26N4O3S

Molecular Weight

390.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide

InChI

InChI=1S/C19H26N4O3S/c1-12-7-13(2)21-18(20-12)27-11-14-8-15(24)16(26-6)9-23(14)10-17(25)22-19(3,4)5/h7-9H,10-11H2,1-6H3,(H,22,25)

InChI Key

ARWQTTCLLOVLQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CN2CC(=O)NC(C)(C)C)OC)C

Origin of Product

United States

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